2-Chloro-4-formylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-formylthiazole is an organic compound with the molecular formula C4H2ClNOS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its formyl group at the fourth position and a chlorine atom at the second position on the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-formylthiazole can be synthesized through several methods. One common route involves the reaction of 2-chlorothiazole with formylating agents. For instance, the reaction of 2-chlorothiazole with formamide in the presence of phosphorus oxychloride can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The reaction typically requires controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-formylthiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Major Products Formed:
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: 2-Chloro-4-thiazolecarboxylic acid.
Reduction: 2-Chloro-4-hydroxymethylthiazole
Scientific Research Applications
2-Chloro-4-formylthiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drugs targeting bacterial infections.
Industry: Utilized in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-formylthiazole largely depends on its application. In antimicrobial research, it is believed to interfere with bacterial cell wall synthesis or protein function, leading to cell death. The formyl group can interact with nucleophilic sites in biological molecules, disrupting their normal function. The chlorine atom may also contribute to the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2-Chloro-4-methylthiazole: Similar structure but with a methyl group instead of a formyl group.
2-Bromo-4-formylthiazole: Similar structure but with a bromine atom instead of chlorine.
4-Formylthiazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions
Uniqueness: 2-Chloro-4-formylthiazole is unique due to the presence of both a chlorine atom and a formyl group on the thiazole ring. This combination enhances its reactivity and versatility in chemical syntheses, making it a valuable intermediate in the production of various biologically active compounds .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIXKZUXXDKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650250 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-79-8 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-thiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.